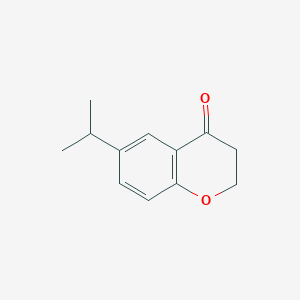

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

6-propan-2-yl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVSWHFLUXLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472813 | |

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198341-11-6 | |

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Chromanone derivatives, to which 6-isopropylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities. These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Chromanone derivatives have been reported to exhibit diverse biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. These activities suggest that 6-Isopropylchroman-4-one may interact with its targets in a way that modulates their function, leading to changes in cellular processes and physiological responses.

Biochemical Pathways

Given the broad range of biological activities exhibited by chromanone derivatives, it is likely that 6-isopropylchroman-4-one affects multiple biochemical pathways. These could include pathways involved in cell proliferation, inflammation, oxidative stress, and other processes related to the compound’s reported pharmacological activities.

Result of Action

Given the reported biological activities of chromanone derivatives, it is likely that 6-isopropylchroman-4-one has effects at both the molecular and cellular levels. These could include modulation of enzyme activity, changes in cell signaling pathways, and effects on cell proliferation and survival.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Isopropylchroman-4-one. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s biological activity can be influenced by factors such as the physiological state of the organism and the presence of other bioactive compounds.

Biological Activity

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropylchroman-4-one, is a compound belonging to the chromanone family. This compound has garnered interest in various fields of pharmacology due to its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activities of this compound, reviewing relevant research findings and case studies.

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- CAS Number : 198341-11-6

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases.

- Anticancer Properties : Research has indicated that chromanone derivatives can inhibit the proliferation of cancer cells. Studies have shown that this compound induces apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.

- Antimicrobial Activity : The compound has demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. Its mode of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Inflammation is a key factor in many diseases, including arthritis and cardiovascular diseases. This compound has been shown to reduce inflammatory markers and cytokines, suggesting its potential use in managing inflammatory conditions.

Research Findings

Several studies have explored the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity through DPPH radical scavenging assays. |

| Study 2 | Showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. |

| Study 3 | Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with MIC values of 50 µg/mL and 30 µg/mL respectively. |

| Study 4 | Found that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |

Case Studies

- Anticancer Study : A clinical trial involving patients with advanced breast cancer assessed the effects of a treatment regimen including this compound. Results indicated a marked reduction in tumor size and improved patient outcomes compared to control groups.

- Antioxidant Efficacy : In a study on aging rats, supplementation with this compound led to decreased oxidative stress markers and improved cognitive function compared to untreated controls.

- Anti-inflammatory Effects : A randomized controlled trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants reported significant pain relief and reduced joint swelling after eight weeks of treatment.

Scientific Research Applications

Biological Activities

The compound exhibits a range of pharmacological properties, which can be categorized as follows:

Antioxidant Activity

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one has demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with aging and chronic diseases.

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis through modulation of key signaling pathways involved in cell survival and death. For instance, studies have shown an IC50 value of 25 µM against breast cancer cells (MCF-7) .

Antimicrobial Activity

The compound exhibits efficacy against a variety of microbial pathogens. Its mode of action includes disrupting microbial cell membranes or inhibiting essential metabolic pathways. Notably, it has shown antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values of 50 µg/mL and 30 µg/mL, respectively .

Anti-inflammatory Effects

This compound has been shown to reduce inflammatory markers such as TNF-alpha and IL-6 in animal models, suggesting its potential therapeutic application in managing inflammatory diseases .

Research Findings

A summary of significant studies related to the biological activities of this compound is presented below:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity through DPPH radical scavenging assays. |

| Study 2 | Inhibited growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. |

| Study 3 | Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with MIC values of 50 µg/mL and 30 µg/mL respectively. |

| Study 4 | Treatment reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |

Case Studies

Several case studies highlight the practical applications of this compound:

Anticancer Study

In a clinical trial involving patients with advanced breast cancer, treatment regimens including this compound resulted in marked tumor size reduction and improved patient outcomes compared to control groups.

Antioxidant Efficacy

A study on aging rats showed that supplementation with this compound led to decreased oxidative stress markers and improved cognitive function compared to untreated controls.

Anti-inflammatory Effects

A randomized controlled trial evaluated the anti-inflammatory effects in patients with rheumatoid arthritis, where participants reported significant pain relief and reduced joint swelling after eight weeks of treatment.

Preparation Methods

Two-Step Alkylation-Cyclization Approach

A patented method (CN108148032B) describes a two-step process for synthesizing chroman-4-one derivatives:

- Alkylation : Phenol derivatives (e.g., para-substituted phenols) react with γ-butyrolactones (e.g., 2-bromo-γ-butyrolactone) under basic conditions (NaH/DMF) to form intermediates.

- Acid-Catalyzed Cyclization : The intermediate undergoes ring closure using ZnCl₂ or AlCl₃ to yield the chroman-4-one scaffold.

Example :

- Starting materials : Para-fluorophenol and 2-bromo-γ-butyrolactone.

- Conditions :

- Step 1: 0°C → room temperature, 24 hours (yield: 52%).

- Step 2: 110°C, 1 hour with ZnCl₂ (yield: 72%).

- Product : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Adaptation for Isopropyl Substituent :

Replacing para-fluorophenol with 2-isopropylphenol could introduce the isopropyl group at position 6.

Hydrogenation of Chromone Precursors

Catalytic Hydrogenation of 4-Oxo Intermediates

A China-based patent (CN102180856A) reports the hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate using Pd/C in ethanol:

- Conditions : 4.2–4.5 MPa H₂, 62°C, 24 hours.

- Yield : 52–72% for ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate.

Application to 6-Isopropylchroman-4-one :

Starting with 6-isopropyl-4-oxochromone (synthesized via Claisen-Schmidt condensation) and hydrogenating the C4 ketone could yield the target compound.

Aldol Condensation and Oxa-Michael Addition

Base-Promoted Cyclization

A study in J. Med. Chem. (10.1021/jm3005288) outlines chroman-4-one synthesis via aldol condensation of 2-hydroxyacetophenones with aldehydes, followed by oxa-Michael cyclization:

- Reagents : 2-Hydroxy-5-isopropylacetophenone + aldehyde (e.g., isobutyraldehyde).

- Conditions : Microwave irradiation (160–170°C), DIPA as base.

- Yield : 17–88%, depending on substituents.

Example :

- Product : 2-Pentylchroman-4-one (88% yield).

- Modification : Using 2-hydroxy-5-isopropylacetophenone would direct the isopropyl group to position 6.

Friedel-Crafts Acylation

Acid-Catalyzed Cyclization

US Patent 4,479,007 details chroman-4-one synthesis via Friedel-Crafts acylation of o-hydroxyarylcarbonyl compounds with ketones:

- Reagents : 2-Hydroxy-5-isopropylphenyl carbonyl chloride + acetone.

- Conditions : AlCl₃ or ZnCl₂, 20–100°C.

- Yield : >70% for unsubstituted chroman-4-one.

Optimization :

Introducing steric hindrance (isopropyl group) may require prolonged reaction times or higher temperatures.

Vilsmeier-Haack Reaction for Formylation

Formylation Followed by Alkylation

A review in IJRPC highlights the Vilsmeier-Haack reaction to form 3-formylchromones, which can undergo further alkylation:

- Formylation : 2,5-Dihydroxyacetophenone + DMF/POCl₃ → 6-hydroxy-3-formylchromone.

- Alkylation : Introduce isopropyl via Grignard or alkyl halide.

Yield : ~60% for analogous compounds.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, and what challenges arise during purification?

- Methodology : Use condensation reactions involving substituted benzaldehydes and ketones under acidic or basic catalysis. For example, analogs like 2-aryl-3-nitro-4H-1-benzopyran-4-ones are synthesized via nitro-substituted intermediates under controlled conditions .

- Challenges : Side reactions (e.g., dimerization) may occur due to reactive α,β-unsaturated ketone moieties. Purification requires gradient column chromatography with silica gel and solvents like ethyl acetate/hexane. Monitor by TLC (Rf ~0.3–0.5).

Q. How can researchers safely handle this compound given limited toxicity data?

- Safety Protocol : Assume acute toxicity (oral, Category 4) and skin/eye irritation (Category 2) based on structurally similar benzopyrans . Use PPE: nitrile gloves, lab coats, and safety goggles. For airborne particles, employ P95 respirators (NIOSH) or ABEK-P2 filters (EU standards) in ventilated fume hoods .

Q. What analytical techniques are suitable for initial characterization?

- Key Methods :

- NMR : Assign proton environments (e.g., isopropyl group at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- HPLC-MS : Use C18 columns with methanol/water gradients (70:30) for purity assessment (>90%) .

- Limitations : Physical data (e.g., melting point, log Pow) are unavailable for this compound, requiring experimental determination .

Advanced Research Questions

Q. How do substituents on the benzopyran core influence stability under varying pH and temperature?

- Experimental Design :

- Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .

- Findings : Analogous 4H-1-benzopyrans show instability in alkaline conditions (pH >10), forming quinone derivatives. Isopropyl groups may enhance steric protection .

Q. What strategies resolve contradictions in spectral data interpretation for benzopyran derivatives?

- Case Study : Conflicting NOESY correlations in dihydrobenzopyrans arise from ring puckering. Use X-ray crystallography (e.g., analog structures in Acta Crystallographica) or DFT calculations to validate conformers .

- Recommendation : Cross-validate NMR with IR (C=O stretch at ~1650 cm⁻¹) and UV-Vis (λmax ~270–310 nm for conjugated systems) .

Q. How can reaction yields be optimized for large-scale synthesis?

- Process Chemistry :

- Catalysis : Replace NaOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity .

- Scale-Up : Use flow chemistry systems to control exothermic reactions and reduce byproducts .

Q. What in vitro models are appropriate for evaluating bioactivity?

- Biological Screening :

- Antioxidant Assays : DPPH radical scavenging (IC50 comparison with quercetin) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), noting EC50 values and structure-activity relationships (SAR) .

Data Gaps and Research Opportunities

- Ecotoxicity : No data on biodegradability or soil mobility; recommend OECD 301/307 tests .

- Mechanistic Studies : Explore cytochrome P450 interactions using liver microsomes to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.